molecular formula C11H14N2O B13955654 2-Benzimidazolinone, 5-sec-butyl-

2-Benzimidazolinone, 5-sec-butyl-

Cat. No.: B13955654
M. Wt: 190.24 g/mol
InChI Key: MUXWSFCUYVIPIK-UHFFFAOYSA-N
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Description

2-Benzimidazolinone, 5-sec-butyl- is an organic compound with the molecular formula C11H14N2O. It belongs to the class of benzimidazolinones, which are heterocyclic compounds containing a benzimidazole ring fused with a lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolinone, 5-sec-butyl- typically involves the carbonylation of 1,2-diaminobenzene. The carbonylation can be effected with carbonyldiimidazole . Another method involves the reaction of 5-aminobenzimidazolone with diketene in the presence of an acid catalyst, such as methanol, ethanol, or propanol, to obtain the desired product .

Industrial Production Methods: Industrial production methods for 2-Benzimidazolinone, 5-sec-butyl- are similar to the synthetic routes mentioned above. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to reduce the temperature and danger coefficient during production, making the process safer and more efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Benzimidazolinone, 5-sec-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Benzimidazolinone, 5-sec-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Benzimidazolinone, 5-sec-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-butan-2-yl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N2O/c1-3-7(2)8-4-5-9-10(6-8)13-11(14)12-9/h4-7H,3H2,1-2H3,(H2,12,13,14)

InChI Key

MUXWSFCUYVIPIK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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